6,7-Difluorochroman-4-amine hydrochloride
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Overview
Description
6,7-Difluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₀ClF₂NO. It is a derivative of chroman, a bicyclic organic compound, and contains two fluorine atoms at the 6th and 7th positions, an amine group at the 4th position, and a hydrochloride salt. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorochroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of chroman derivatives, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the amine group to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6,7-Difluorochroman-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Difluorochroman-4-amine hydrochloride: Similar structure but with fluorine atoms at different positions.
6-Fluorochroman-4-amine hydrochloride: Contains only one fluorine atom.
Uniqueness
6,7-Difluorochroman-4-amine hydrochloride is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds .
Properties
Molecular Formula |
C9H10ClF2NO |
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Molecular Weight |
221.63 g/mol |
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11;/h3-4,8H,1-2,12H2;1H |
InChI Key |
AHLSTVVHQQPLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F.Cl |
Origin of Product |
United States |
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